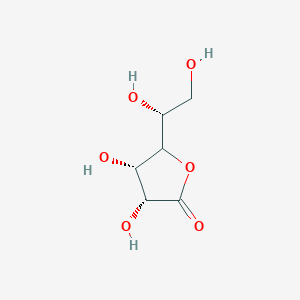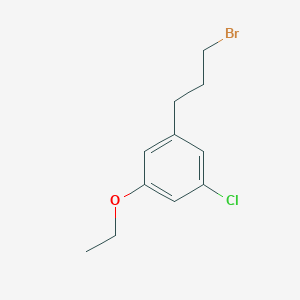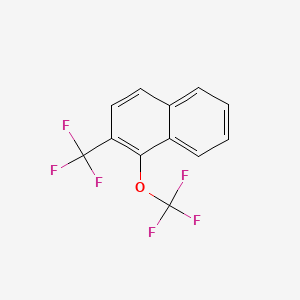
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
准备方法
The synthesis of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a naphthalene ring. One common synthetic route involves the reaction of naphthalene derivatives with trifluoromethylating and trifluoromethoxylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) and trifluoromethoxy iodide (CF3OI) in the presence of a suitable catalyst can facilitate the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
化学反应分析
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
科学研究应用
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties, such as enzyme inhibition and receptor modulation.
作用机制
The mechanism of action of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling, depending on the biological context .
相似化合物的比较
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-naphthalene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, leading to variations in reactivity and applications.
Trifluoromethyl-substituted benzenes: These compounds have similar trifluoromethyl groups but differ in their aromatic ring structure, affecting their overall properties and uses.
The uniqueness of this compound lies in the combined presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring, which imparts distinct chemical and biological characteristics.
属性
分子式 |
C12H6F6O |
|---|---|
分子量 |
280.16 g/mol |
IUPAC 名称 |
1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-6-5-7-3-1-2-4-8(7)10(9)19-12(16,17)18/h1-6H |
InChI 键 |
LIFALNNOHQNUCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


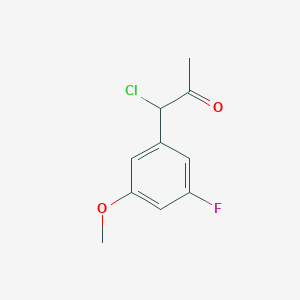
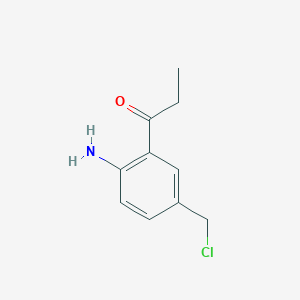

![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
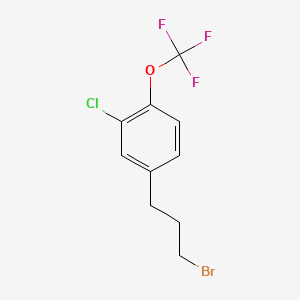
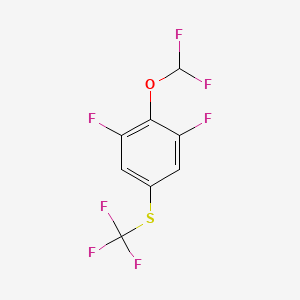
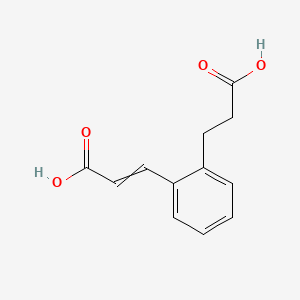
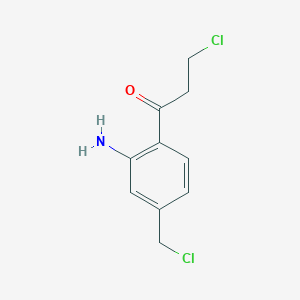
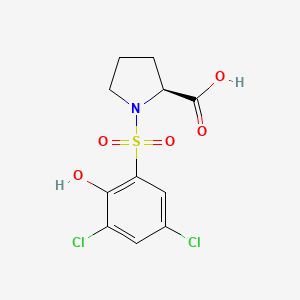
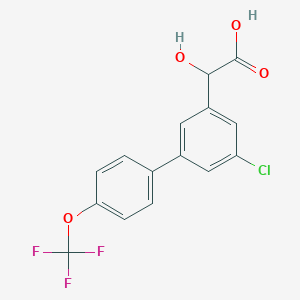
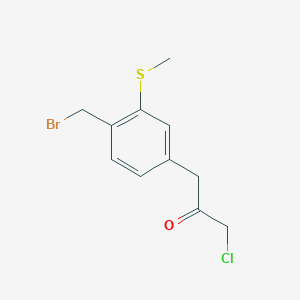
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
